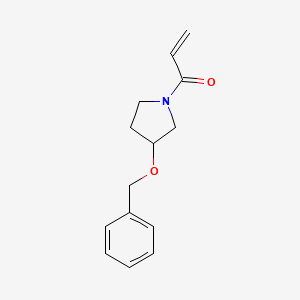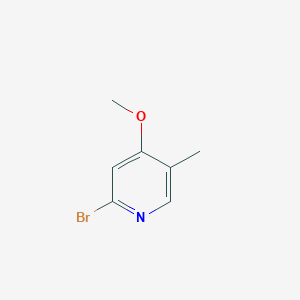![molecular formula C11H9F3N4O3 B2528759 N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine CAS No. 321533-60-2](/img/structure/B2528759.png)
N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is further modified with a nitro group, a trifluoromethoxy phenyl group, and a methyl group, which could potentially contribute to its biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been described in the literature. For instance, a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were prepared starting from a phenyl-trifluoromethyl pyrazolopyridine compound via selective N-alkylation and subsequent reaction with various amines . Although the exact synthesis of "N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine" is not detailed, similar synthetic routes involving selective functionalization and nitration could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can exhibit a range of interactions, including hydrogen bonding. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by a combination of hydrogen bonds . Such hydrogen bonding patterns are crucial for the stability and crystalline structure of these compounds. The presence of substituents like the trifluoromethoxy group could influence the electronic distribution and hydrogen bonding capabilities of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, 3,4,5-Trinitropyrazole reacts with ammonia, amines, and other nucleophiles, leading to nucleophilic substitution of the nitro group . The methylated derivative of this compound also reacts with nucleophiles, with substitutions occurring regioselectively . This suggests that "N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine" could participate in similar nucleophilic substitution reactions, potentially at the nitro group position.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. The introduction of a trifluoromethoxy group, for example, could increase the compound's lipophilicity and potentially its ability to cross biological membranes . The nitro group is likely to contribute to the compound's acidity and reactivity, while the methyl group could affect its steric profile. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will affect its pharmacokinetics and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Reactivity
Pyrazole derivatives exhibit diverse molecular structures and reactivity profiles, making them subjects of interest in chemical synthesis and material science. For instance, studies on pyrazole derivatives have highlighted their ability to form complex hydrogen-bonded structures, which are essential in understanding molecular interactions and designing new materials. The analysis of such compounds contributes to advancements in crystallography and materials science, providing insights into the molecular architecture and potential applications in developing new compounds with tailored properties (Portilla et al., 2007).
Synthetic Applications
Synthetic chemistry benefits from the versatility of pyrazole derivatives, as demonstrated in their reactivity towards the formation of diverse heterocyclic compounds. For example, the synthesis of trinitropyrazole derivatives from pyrazoles underlines the chemical flexibility of such frameworks, enabling the production of compounds with varied functional groups and potential applications in materials science and pharmaceuticals (Dalinger et al., 2013).
Drug Design and Biological Activities
Pyrazole derivatives have been explored for their biological activities, offering a foundation for drug design and discovery. Research on pyrazole-based compounds has revealed their potential in addressing various medical challenges, including antimicrobial, antifungal, and antitumor activities. These findings are pivotal in the pharmaceutical industry, providing a pathway for the development of new therapeutic agents (Titi et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-4-nitro-2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O3/c1-15-10-9(18(19)20)6-16-17(10)7-2-4-8(5-3-7)21-11(12,13)14/h2-6,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSKZPSRWXWWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)
![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)
![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)
![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)


![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)
